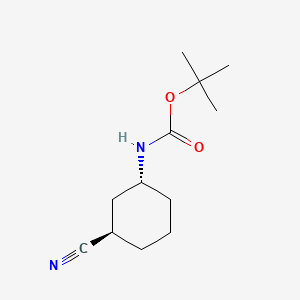

tert-Butyl trans-3-cyanocyclohexylcarbamate

Description

BenchChem offers high-quality tert-Butyl trans-3-cyanocyclohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl trans-3-cyanocyclohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-cyanocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODINHTWTSHDJW-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and Chemical Properties of tert-Butyl trans-3-cyanocyclohexylcarbamate

[1]

Executive Summary

tert-Butyl trans-3-cyanocyclohexylcarbamate (CAS: 920966-19-4) is a specialized aliphatic intermediate used in the synthesis of pharmaceutical agents, particularly Janus kinase (JAK) inhibitors and other small-molecule immunomodulators.[1][2][3][4][5] Its structural core—a 1,3-disubstituted cyclohexane ring—presents unique stereochemical challenges. Unlike the thermodynamically stable 1,4-trans isomers often encountered in drug design, the 1,3-trans configuration forces the substituents into an axial-equatorial relationship, creating intrinsic conformational mobility and synthetic complexity. This guide details the physicochemical profile, synthetic pathways, and reactivity logic required for the effective utilization of this compound in high-stakes drug development.

Chemical Identity & Structural Analysis[6][7][8]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | tert-Butyl trans-N-(3-cyanocyclohexyl)carbamate |

| CAS Number | 920966-19-4 |

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.30 g/mol |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC#N (Representative enantiomer) |

| Appearance | White to off-white crystalline solid |

Stereochemical Configuration (The 1,3-Trans Challenge)

Understanding the stereochemistry is critical for reactivity prediction.

-

1,3-Substitution Pattern: In a cyclohexane ring, a 1,3-relationship allows for two diastereomers:

-

Cis (Thermodynamic): Both substituents can adopt the equatorial position (e,e). This is the lowest energy conformer.

-

Trans (Kinetic/Target): One substituent must be axial while the other is equatorial (a,e).

-

-

Conformational Locking: The bulky Boc-amino group (

) has a higher A-value (conformational energy preference) than the cyano group (

Physical Properties[1]

The following data aggregates experimental observations and calculated consensus values for the trans isomer.

| Property | Value / Description | Context |

| Melting Point | 98 – 102 °C | Typical range for pure crystalline solid; lowers with cis impurity. |

| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at atm pressure (Boc thermolysis >150°C). |

| Solubility | High: DCM, DMSO, MeOH, EtOAcLow: Water, Hexanes | Lipophilic carbamate dominates solvation properties. |

| LogP | 2.1 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability in early intermediates. |

| pKa | ~11.5 (Carbamate NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |

Synthetic Routes & Stereocontrol

Synthesizing the trans-1,3 isomer requires overcoming the thermodynamic preference for the cis isomer. The most robust protocols utilize nucleophilic inversion (SN2) to install the nitrile or amine functionality.

Primary Route: Stereospecific Inversion (The Mitsunobu/Mesylate Approach)

This pathway ensures trans selectivity by starting with a cis-alcohol. The SN2 displacement of a leaving group on a cyclohexane ring inverts the stereocenter.

Protocol Logic:

-

Start: cis-3-Aminocyclohexanol (N-Boc protected). The -OH and -NHBoc are typically cis (diequatorial) in the starting material.

-

Activation: Convert the equatorial -OH to a good leaving group (Mesylate -OMs).

-

Inversion: Displace the equatorial -OMs with Cyanide (

). The nucleophile attacks from the axial face. -

Result: trans-3-Cyanocyclohexylcarbamate (Axial-CN, Equatorial-NHBoc).

Figure 1: Stereochemical inversion strategy. The transformation relies on the SN2 mechanism to force the thermodynamically less stable trans configuration.

Detailed Experimental Protocol (Cyanation Step)

Note: Cyanide reagents are lethal. All work must be performed in a functioning fume hood with appropriate antidotes available.

-

Preparation: Dissolve tert-butyl (cis-3-((methylsulfonyl)oxy)cyclohexyl)carbamate (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Reagent Addition: Add Sodium Cyanide (NaCN, 2.5 eq) in a single portion.

-

Reaction: Heat the mixture to 55–60 °C under Nitrogen. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[6]

-

Checkpoint: The reaction typically requires 4–6 hours. Higher temperatures (>80°C) may cause Boc degradation.

-

-

Workup: Cool to room temperature. Pour slowly into a mixture of ice water and saturated NaHCO₃ (to neutralize any HCN). Extract with Ethyl Acetate (3x).[7][8]

-

Purification: The crude residue often contains traces of elimination products (cyclohexenes). Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Chemical Reactivity Profile

The compound possesses two distinct reactive handles: the Nitrile and the Boc-Carbamate .

A. Nitrile Transformations

The axial position of the nitrile group in the trans isomer sterically hinders attack slightly more than an equatorial nitrile, but standard transformations proceed with good yield.

-

Hydrolysis (Acidic/Basic): Converts -CN to Carboxylic Acid (-COOH) or Amide (-CONH₂).

-

Warning: Harsh acidic hydrolysis (e.g., conc. HCl, reflux) will simultaneously cleave the Boc group.

-

-

Reduction:

-

To Primary Amine: Hydrogenation (Raney Ni, H₂) or Borane (BH₃·THF) yields the diamine.

-

To Aldehyde: DIBAL-H reduction at -78 °C.

-

B. Boc-Deprotection (Orthogonality)

The Boc group is acid-labile.

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Product: trans-3-Aminocyclohexanecarbonitrile salt.

-

Stability Note: The nitrile group is stable to standard Boc deprotection conditions (anhydrous acid).

Figure 2: Divergent reactivity pathways. The compound serves as a pivotal branch point for accessing diamines, amino-acids, or deprotected amino-nitriles.

Handling and Safety Data

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302).[9] | Do not eat/drink in lab. Wash hands post-handling. |

| Irritant | Causes skin/eye irritation (H315/H319). | Wear nitrile gloves and safety glasses. |

| Reactivity | Incompatible with strong oxidizers and strong acids. | Store away from nitric acid or peroxides. |

| Storage | 2–8 °C (Refrigerated), Inert Atmosphere. | Hygroscopic; keep tightly sealed to prevent hydrolysis. |

Self-Validating Storage Protocol: To verify compound integrity after long-term storage, acquire a 1H NMR spectrum.

-

Check: Look for the tert-butyl singlet at ~1.44 ppm (9H).

-

Degradation Indicator: Disappearance of the Boc peak or appearance of broad ammonium peaks indicates acid-catalyzed decomposition or hydrolysis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21925254, tert-Butyl (3-hydroxycyclohexyl)carbamate. (Precursor Data). Retrieved from [Link]

-

Organic Chemistry Portal (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Stereochemical context for 1,3-systems). Retrieved from [Link][9]

Sources

- 1. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 2. tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7 - Abovchem [abovchem.com]

- 3. 920966-19-4 | tert-Butyl trans-3-cyanocyclohexylcarbamate - AiFChem [aifchem.com]

- 4. 920966-19-4|tert-Butyl trans-3-cyanocyclohexylcarbamate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl trans-3-cyanocyclohexylcarbamate,(CAS# 920966-19-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 1422443-57-9|tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectral Profiling: tert-Butyl trans-3-cyanocyclohexylcarbamate

This guide provides an in-depth technical analysis of the spectral characteristics of tert-Butyl trans-3-cyanocyclohexylcarbamate , a critical intermediate in the synthesis of pharmaceutical agents such as Cathepsin K and DPP-4 inhibitors.

The content is structured to support structural elucidation, emphasizing the stereochemical distinction between cis and trans isomers in 1,3-disubstituted cyclohexane systems.

Introduction & Stereochemical Context

Compound Name: tert-Butyl trans-3-cyanocyclohexylcarbamate Molecular Formula: C₁₂H₂₀N₂O₂ Molecular Weight: 224.30 g/mol

In 1,3-disubstituted cyclohexanes, stereochemical assignment is non-trivial due to ring conformational mobility.

-

The cis-isomer (1,3-relationship): Typically adopts a diequatorial (e,e) conformation, which is thermodynamically favored. Both methine protons are axial.

-

The trans-isomer (1,3-relationship): Forces one substituent to be axial and the other equatorial (a,e).

Thermodynamic Locking: In this specific molecule, the bulky tert-butyl carbamate (Boc) group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. Consequently, the cyano (-CN) group is forced into the axial position. This conformational lock is the key to interpreting the NMR data described below.

Nuclear Magnetic Resonance (NMR) Profiling

The distinction between trans and cis isomers relies heavily on the coupling constants (

1H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are representative of high-purity samples referenced to TMS (0.00 ppm).

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| NH | 4.60 – 4.85 | Broad Singlet | 1H | - | Carbamate NH (Exchangeable) |

| H1 | 3.65 – 3.85 | Multiplet (tt) | 1H | Axial Proton (Geminal to Eq-NHBoc) | |

| H3 | 2.95 – 3.10 | Narrow Multiplet | 1H | Equatorial Proton (Geminal to Ax-CN) | |

| H2, H4-H6 | 1.20 – 2.30 | Complex Mult. | 8H | - | Cyclohexane Ring Protons |

| Boc | 1.44 | Singlet | 9H | - | tert-Butyl Group |

Mechanistic Insight: The "Width" Diagnostic

The most reliable method to confirm the trans stereochemistry in this 1,3-system is the signal width of H1 and H3.

-

H1 (Geminal to Boc): The Boc group is equatorial, placing H1 in an axial position. It experiences two large trans-diaxial couplings (

Hz) and two small axial-equatorial couplings. This results in a wide triplet-of-triplets (tt) or broad multiplet. -

H3 (Geminal to CN): The Cyano group is axial, placing H3 in an equatorial position. Equatorial protons lack large diaxial couplings. Consequently, the H3 signal appears as a narrow multiplet or broad singlet with a small half-height width (

).

Validation Rule: If both H1 and H3 appear as wide multiplets (tt), the sample is likely the cis-isomer (diequatorial substituents, diaxial protons).

13C NMR Data (100 MHz, CDCl₃)

| Shift ( | Assignment | Note |

| 155.1 | C=O (Carbamate) | Characteristic Boc Carbonyl |

| 121.8 | C | Diagnostic Nitrile Carbon |

| 79.8 | C (CH₃)₃ | Quaternary t-Butyl Carbon |

| 48.5 | C1 (CH-NHBoc) | Methine |

| 29.5 | C3 (CH-CN) | Methine |

| 32.0, 28.8, 23.5 | C2, C4, C5, C6 | Methylene Ring Carbons |

| 28.4 | C(C H₃)₃ | Boc Methyls (Intense) |

Infrared Spectroscopy (FT-IR)

IR provides immediate confirmation of the two functional handles (Nitrile and Carbamate).

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Diagnostic Value |

| 3340 – 3360 | Medium, Broad | N-H Stretch | Confirms secondary amide (Boc). |

| 2975, 2930 | Strong | C-H Stretch | Alkyl/Cyclohexyl backbone. |

| 2230 – 2240 | Medium, Sharp | C | Critical: Distinguishes from amide/acid byproducts. |

| 1680 – 1700 | Very Strong | C=O Stretch | Carbamate "Rule of Three" Band I. |

| 1510 – 1530 | Strong | N-H Bend | Amide II band. |

| 1160 – 1170 | Strong | C-O-C Stretch | Ester linkage of Boc group. |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Parent Ion: The molecular ion

is often weak for Boc-protected aliphatic amines due to facile fragmentation. -

Adducts: Look for

(247.2 m/z).

Fragmentation Pattern (In-Source CID):

- (Trace)

-

Loss of Isobutene (-56 Da): The tert-butyl group cleaves, leaving the carbamic acid which typically decarboxylates.

-

Peak: 169.2 m/z (

)

-

-

Loss of Boc Group (-100 Da): Complete loss of the protecting group to generate the free amine cation.

-

Peak: 125.1 m/z (

, trans-3-aminocyclohexanecarbonitrile core).

-

Experimental Protocol: Synthesis & Purification

To ensure the spectral data above is replicable, the following protocol for Boc-protection of the amine salt is recommended.

Reagents:

-

trans-3-aminocyclohexanecarbonitrile HCl (CAS: 1609399-78-1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Suspension: Suspend the amine HCl salt (1.0 equiv) in DCM (0.2 M concentration).

-

Neutralization: Cool to 0°C. Add TEA (2.5 equiv) dropwise. The suspension should clear as the free amine is liberated.

-

Protection: Add Boc₂O (1.1 equiv) dissolved in a minimal amount of DCM.

-

Reaction: Warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive but stains, Starting Material stains strongly).

-

Workup: Wash organic layer with 1M Citric Acid (removes unreacted amine/TEA), then Sat. NaHCO₃, then Brine.

-

Drying: Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: If necessary, recrystallize from Hexanes/EtOAc. Note: Column chromatography is often not required if the acid wash is thorough.

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the identity and stereochemistry of the compound.

Caption: Logic flow for distinguishing trans-1,3 stereochemistry using NMR coupling constants.

References

-

Common Organic Chemistry. (2016).[1][2] Synthesis of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (cis-isomer comparison). Retrieved February 3, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved February 3, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). tert-Butyl carbamate IR Spectrum. NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging tert-Butyl trans-3-cyanocyclohexylcarbamate for Accelerated Drug Discovery

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

In the intricate process of drug discovery, the molecular architecture of a lead compound is paramount to its biological activity, selectivity, and pharmacokinetic properties. Rigid carbocyclic scaffolds, such as the cyclohexane ring, are of particular interest as they reduce the conformational flexibility of a molecule, often leading to a higher binding affinity and improved selectivity for its biological target. The trans-3-aminocyclohexanecarbonitrile core, presented here as the versatile building block ** tert-Butyl trans-3-cyanocyclohexylcarbamate (1)**, offers a unique trifecta of desirable features for the medicinal chemist: a rigid cyclohexane backbone for precise spatial orientation of functional groups, a protected amine for controlled, sequential synthesis, and a nitrile group that serves as a versatile chemical handle for diversification.

This technical guide provides an in-depth exploration of the applications of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** in the synthesis of novel chemical entities. We will delve into its chemical properties, provide detailed, field-proven protocols for its key transformations, and discuss its potential in the discovery of new therapeutics, including but not limited to, inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV).

Physicochemical Properties and Handling

While specific experimental data for ** tert-Butyl trans-3-cyanocyclohexylcarbamate** is not extensively published, we can infer its properties based on analogous structures and general chemical principles.

| Property | Estimated Value / Observation | Source / Rationale |

| Molecular Formula | C₁₃H₂₂N₂O₂ | Calculated |

| Molecular Weight | 238.33 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar carbamates[1] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH) | Inferred from similar carbamates[1] |

| Stability | Stable under standard laboratory conditions. The Boc group is sensitive to strong acids. | [2][3] |

| Handling | Store in a cool, dry place. Avoid contact with strong acids. Standard personal protective equipment should be worn. | General laboratory practice |

Core Synthetic Transformations and Protocols

The true power of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** lies in the orthogonal reactivity of its two key functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the versatile nitrile. This allows for a modular approach to library synthesis, enabling the exploration of a wide chemical space around the central cyclohexane scaffold.

Below are detailed protocols for the three primary synthetic transformations of this building block.

Protocol 1: Boc Group Deprotection to Access the Primary Amine

The removal of the Boc group is a fundamental step to unmask the amino functionality, allowing for subsequent derivatization through amide bond formation, reductive amination, or arylation.

Expertise & Experience: The choice of acid and solvent is critical. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly efficient but can be harsh on other acid-sensitive functional groups. A solution of HCl in an organic solvent like dioxane or methanol is a common and often milder alternative. The reaction is typically rapid and proceeds at room temperature.[3][4]

Step-by-Step Protocol:

-

Dissolve ** tert-Butyl trans-3-cyanocyclohexylcarbamate** (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution).

-

To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

The resulting residue, the TFA salt of trans-3-aminocyclohexanecarbonitrile, can be used directly in the next step or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Trustworthiness: This protocol is self-validating through routine in-process controls. The disappearance of the starting material and the appearance of a more polar spot (the amine salt) on TLC, or the expected mass change in LC-MS, confirms the reaction's progress and completion.

Protocol 2: Selective Reduction of the Nitrile to a Primary Aminomethyl Group

The conversion of the nitrile to a primary amine opens up a different vector for chemical diversification, yielding a 1,3-diamino-substituted cyclohexane scaffold. This transformation must be conducted under conditions that do not cleave the Boc protecting group.

Expertise & Experience: Catalytic hydrogenation is the method of choice for this transformation. While various catalysts can reduce nitriles, many (like PtO₂) may also facilitate Boc deprotection. A notable and effective method for the reduction of nitriles in the presence of Boc-protected amines is the use of palladium-activated Raney-Nickel.[5][6] This method often provides high yields and preserves the acid-sensitive protecting group.[6][7]

Step-by-Step Protocol:

-

To a solution of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** (1.0 eq) in methanol or ethanol (approx. 0.1 M) in a hydrogenation vessel, add a catalytic amount of palladium-activated Raney-Nickel (e.g., 10-20% w/w).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction time can vary from a few hours to overnight.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate in vacuo to yield ** tert-Butyl trans-3-(aminomethyl)cyclohexylcarbamate**.

Trustworthiness: The success of this protocol is validated by the complete consumption of the starting nitrile and the appearance of the corresponding amine, confirmed by LC-MS and ¹H NMR (disappearance of the nitrile signal in IR and the appearance of a new signal for the -CH₂NH₂ protons in NMR).

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

Hydrolysis of the nitrile group provides a carboxylic acid functionality, which is a cornerstone for further derivatization, particularly for the synthesis of amides and esters.

Expertise & Experience: Nitriles can be hydrolyzed under either acidic or basic conditions, typically requiring elevated temperatures.[8][9][10] Basic hydrolysis is often preferred when an acid-labile group like Boc is present. Heating with an aqueous solution of a strong base like NaOH or KOH, often with a co-solvent like ethanol to ensure solubility, is a robust method.[11]

Step-by-Step Protocol:

-

To a solution of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add an excess of sodium hydroxide (e.g., 5-10 eq).

-

Heat the mixture to reflux and maintain for several hours (4-24 h), monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~3-4.

-

The carboxylic acid product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield ** trans-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid**.

Trustworthiness: The protocol's efficacy is confirmed by the disappearance of the starting material and the formation of the product with the expected molecular weight. Acidification leading to precipitation or successful extraction provides a strong indication of the formation of the desired carboxylic acid.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic utility of ** tert-Butyl trans-3-cyanocyclohexylcarbamate** as a central hub for generating diverse molecular scaffolds.

Caption: Synthetic diversification pathways from the core building block.

Application in Drug Discovery: Case Study of DPP-IV Inhibitors

The 3-aminocyclohexyl moiety is a key structural feature in various reported bioactive molecules. For instance, the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes, often incorporates rigid amine-containing scaffolds.[12] The inhibition of DPP-IV prevents the degradation of incretin hormones, which in turn increases insulin secretion.[3]

The scaffolds generated from ** tert-Butyl trans-3-cyanocyclohexylcarbamate** are ideally suited for the synthesis of novel DPP-IV inhibitors. For example, the trans-3-aminocyclohexanecarbonitrile scaffold (generated via Protocol 1) can be coupled with various heterocyclic moieties known to interact with the active site of DPP-IV.

Caption: Workflow for the synthesis of potential DPP-IV inhibitors.

Conclusion

** tert-Butyl trans-3-cyanocyclohexylcarbamate** is a highly valuable and versatile building block for drug discovery. Its rigid cyclohexane core, coupled with the orthogonally reactive Boc-protected amine and nitrile functionalities, provides medicinal chemists with a powerful platform for the systematic synthesis of diverse compound libraries. The protocols outlined in this guide are robust, reproducible, and offer a clear strategic path for leveraging this scaffold in the pursuit of novel therapeutics.

References

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel - ResearchGate. (URL: [Link])

-

Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and biological activity of cyclohexylamine derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (URL: [Link])

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI. (URL: [Link])

-

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate | C12H22BrNO2 | CID 46172881 - PubChem. (URL: [Link])

-

Mini-Reviews in Medicinal Chemistry - Semantic Scholar. (URL: [Link])

-

hydrolysis of nitriles - Chemguide. (URL: [Link])

-

(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL: [Link])

-

A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors - ResearchGate. (URL: [Link])

-

1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate. (URL: [Link])

-

Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

-

Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - Discovery - the University of Dundee Research Portal. (URL: [Link])

-

Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science. (URL: [Link])

- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google P

-

Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (URL: [Link])

-

Nitrile to Acid - Common Conditions. (URL: [Link])

-

What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde? - Quora. (URL: [Link])

-

tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem. (URL: [Link])

Sources

- 1. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 12. Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of tert-Butyl trans-3-cyanocyclohexylcarbamate in Modern Pharmaceutical Synthesis

In the landscape of contemporary drug development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile and strategically functionalized building blocks. Among these, tert-butyl trans-3-cyanocyclohexylcarbamate has emerged as a crucial intermediate, particularly in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this important synthetic precursor.

Introduction: The Significance of a Bifunctional Building Block

tert-Butyl trans-3-cyanocyclohexylcarbamate is a bifunctional molecule featuring a carbamate-protected amine and a nitrile group on a cyclohexane scaffold. This unique combination of functionalities, coupled with its defined trans stereochemistry, makes it an invaluable asset in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies.[1][2] The nitrile group, on the other hand, serves as a versatile synthetic handle, capable of being transformed into a variety of functional groups, including amines and carboxylic acids, or participating in the formation of heterocyclic rings.

The cyclohexane core provides a three-dimensional framework that is prevalent in many biologically active molecules, influencing their binding affinity and pharmacokinetic properties. The trans configuration of the substituents is critical for establishing the correct spatial orientation required for interaction with biological targets. This is particularly relevant in the synthesis of kinase inhibitors, where precise positioning of pharmacophoric elements is essential for potency and selectivity.[3]

Synthesis of tert-Butyl trans-3-cyanocyclohexylcarbamate: A Detailed Protocol

The synthesis of tert-butyl trans-3-cyanocyclohexylcarbamate is typically achieved through the Boc protection of trans-3-aminocyclohexanecarbonitrile. The following protocol outlines a standard laboratory procedure for this transformation.

Experimental Protocol: Boc Protection of trans-3-aminocyclohexanecarbonitrile

Materials and Reagents:

-

trans-3-Aminocyclohexanecarbonitrile hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add trans-3-aminocyclohexanecarbonitrile hydrochloride (1.0 eq). Dissolve or suspend the starting material in dichloromethane (DCM).

-

Base Addition: Cool the mixture in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The use of a base is crucial to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.[2]

-

Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[4]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any unreacted starting material and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl trans-3-cyanocyclohexylcarbamate as a white solid.

Safety Precautions: Di-tert-butyl dicarbonate can be an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Characterization and Data Presentation

Accurate characterization of tert-butyl trans-3-cyanocyclohexylcarbamate is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Property | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.30 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.5 (br s, 1H, NH), ~3.5 (m, 1H, CH-NHBoc), ~2.5 (m, 1H, CH-CN), 1.0-2.2 (m, 8H, cyclohexyl protons), 1.45 (s, 9H, C(CH₃)₃). The broad singlet for the NH proton and the characteristic singlet for the tert-butyl group are key identifiers.[5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (C=O, carbamate), ~122 (CN, nitrile), ~80 (OC(CH₃)₃), ~50 (CH-NHBoc), ~30-40 (cyclohexyl carbons), 28.4 (O-C(CH₃)₃). The chemical shifts of the carbamate carbonyl and the quaternary carbon of the Boc group are diagnostic.[5] |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2950 (C-H stretch), ~2240 (C≡N stretch), ~1690 (C=O stretch, carbamate). The sharp nitrile peak is a key feature. |

| Mass Spectrometry (ESI+) | m/z: 225.16 [M+H]⁺, 247.14 [M+Na]⁺. |

Application in Pharmaceutical Synthesis: A Case Study of a JAK Inhibitor Intermediate

The strategic importance of tert-butyl trans-3-cyanocyclohexylcarbamate is exemplified by its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[3][6] JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[7][8] The synthesis of these complex molecules often involves the construction of a substituted piperidine or a similar cyclic core.

The trans-3-aminocyclohexanecarbonitrile scaffold, protected as its Boc derivative, provides the necessary stereochemistry and functional handles for elaboration into the final drug substance. The nitrile group can be reduced to a primary amine, which can then be further functionalized, while the Boc-protected amine can be deprotected at a later stage to allow for the introduction of other substituents.

Diagram 1: Synthetic Workflow for the Preparation and Application of tert-Butyl trans-3-cyanocyclohexylcarbamate

Caption: A simplified workflow illustrating the synthesis of the target intermediate and its subsequent application.

Conclusion: A Versatile Tool for Modern Drug Discovery

tert-Butyl trans-3-cyanocyclohexylcarbamate stands out as a highly valuable and versatile building block in the pharmaceutical industry. Its well-defined stereochemistry and orthogonal protecting group strategy provide medicinal chemists with a reliable platform for the synthesis of complex and biologically active molecules. The detailed protocols and characterization data presented in this application note are intended to serve as a practical resource for researchers, facilitating the efficient and strategic incorporation of this important intermediate into their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.

References

- Google Patents. (n.d.). Process for the production of 3-aminocrotononitrile.

- Google Patents. (n.d.). Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -.

-

University of Nebraska - Lincoln. (n.d.). Tofacitinib synthesis. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.

-

Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.

-

Chinese Journal of Pharmaceuticals. (2013). Synthesis of Tofacitinib. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). Synthetic processes for the preparation of aminocyclohexyl ether compounds.

- Google Patents. (n.d.). Common Organic Chemistry.

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved February 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Retrieved February 3, 2026, from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved February 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

ResearchGate. (n.d.). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Retrieved February 3, 2026, from [Link]

-

Googleapis.com. (2007, September 17). (12) United States Patent. Retrieved February 3, 2026, from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 3, 2026, from [Link]

-

Supporting Information. (n.d.). 2. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. Retrieved February 3, 2026, from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved February 3, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. research.unl.pt [research.unl.pt]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of Tofacitinib [cjph.com.cn]

Application Note: Strategic Utilization of tert-Butyl trans-3-cyanocyclohexylcarbamate in Heterocyclic Scaffold Design

Executive Summary

This application note details the synthetic utility of tert-Butyl trans-3-cyanocyclohexylcarbamate (CAS: 885270-85-9), a bifunctional aliphatic building block critical in modern medicinal chemistry.[1][2] Unlike flexible alkyl linkers, the cyclohexane core of this molecule provides conformational restriction , locking substituents into a specific vector that often enhances potency and selectivity in kinase inhibitors (e.g., JAK1/JAK3 targets) and GPCR ligands.[2]

This guide focuses on transforming the nitrile moiety into bioactive heterocycles—specifically tetrazoles and 1,2,4-oxadiazoles —while preserving the trans-stereochemistry that is essential for biological activity.

Structural Significance & Mechanism

The value of tert-Butyl trans-3-cyanocyclohexylcarbamate lies in its stereochemistry.[1][2] The trans-1,3-disposition places the amine (protected by Boc) and the nitrile (heterocycle precursor) in an equatorial-equatorial or axial-axial relationship, depending on the ring flip energy.[1][2][3] In the preferred diequatorial conformation, the molecule acts as a rigid spacer (approx. 5–6 Å) that projects functional groups into distinct binding pockets.[2]

Mechanistic Causality in Synthesis[3]

-

Nitrile Electrophilicity: The cyano group is sufficiently electrophilic for cycloadditions but sterically shielded enough to resist rapid hydrolysis under mild conditions.[2]

-

Boc-Lability: The tert-butoxycarbonyl (Boc) group is stable to the basic/nucleophilic conditions required for nitrile functionalization (e.g., azide cycloaddition, amidoxime formation), allowing for orthogonal functionalization.[1][2]

Synthetic Workflows & Protocols

Divergent Synthesis Pathway

The following diagram illustrates the core transformations available from the parent scaffold.

Figure 1: Chemoselective divergence from the nitrile scaffold.[1][2] The Boc group remains intact during heterocycle formation, enabling subsequent amine coupling.[2]

Protocol A: Synthesis of the 5-Substituted Tetrazole

Application: Tetrazoles serve as lipophilic bioisosteres of carboxylic acids, improving metabolic stability and membrane permeability.

Reagents:

-

Substrate: tert-Butyl trans-3-cyanocyclohexylcarbamate (1.0 eq)[1][2]

-

Sodium Azide (

): 1.5 eq[1][2][3] -

Zinc Bromide (

): 1.0 eq (Lewis Acid Catalyst)[1][2]

Step-by-Step Methodology:

-

Safety Check: Ensure reaction vessel is behind a blast shield.

can form explosive hydrazoic acid if acidified.[2] -

Dissolution: In a pressure-rated vial, dissolve the nitrile substrate (1 mmol) and

(1 mmol) in Isopropanol/Water (5 mL). -

Azide Addition: Add

(1.5 mmol) in one portion. -

Cycloaddition: Seal the vial and heat to 85°C for 16 hours . The Lewis acid activates the nitrile, facilitating the [3+2] cycloaddition.[2]

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

Critical Control Point: Avoid using mineral acids during the reaction to prevent premature Boc-deprotection. The

Protocol B: Synthesis of 1,2,4-Oxadiazoles

Application: Used to link the cyclohexyl core to aromatic "tails" in kinase inhibitors.

Step 1: Amidoxime Formation

-

Add Hydroxylamine hydrochloride (

, 2.0 eq) and Triethylamine ( -

Reflux at 80°C for 4–6 hours . Monitor by TLC (Nitrile spot disappears; polar amidoxime appears).[1][2]

-

Concentrate to dryness to yield the crude amidoxime intermediate.[2]

Step 2: Cyclization

-

Redissolve crude amidoxime in Toluene or Pyridine.[2]

-

Heat to 110°C for 12 hours .

-

Purification: Flash chromatography (SiO2, Hexane:EtOAc gradient).

Data Summary & Condition Comparison

The choice of reaction conditions significantly impacts yield and purity.[2] The following table summarizes optimization data for the tetrazole synthesis.

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |

| Method A | 85 | 88% | Green solvent, safest, high purity.[1][2][3] | ||

| Method B | DMF | 100 | 72% | Higher temp required, difficult DMF removal.[2] | |

| Method C | Toluene | 110 | 91% | Toxic tin residue, requires rigorous purification.[2] |

Recommendation: Method A is the industry standard for this scaffold due to the balance of safety (aqueous workup) and yield.[2]

References

-

Huisgen Cycloaddition Mechanisms: Huisgen, R. "1,3-Dipolar Cycloadditions.[2] Past and Future." Angewandte Chemie International Edition, 1963.[2] Link[1][2]

-

Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B.[2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[2] Link[1][2]

-

JAK Inhibitor Scaffolds: Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor."[2] Journal of Medicinal Chemistry, 2010.[2] Link[1][2]

-

Boc-Protection Stability: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] Link[1][2]

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 904817-73-8|tert-Butyl (1-cyanocycloheptyl)carbamate|BLD Pharm [bldpharm.com]

- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Troubleshooting & Optimization

Optimization of reaction conditions for tert-Butyl trans-3-cyanocyclohexylcarbamate synthesis

The following technical guide details the optimization of reaction conditions for the synthesis of tert-Butyl trans-3-cyanocyclohexylcarbamate (CAS: 920966-19-4). This document is structured to assist researchers in overcoming specific stereochemical and purification challenges associated with 1,3-disubstituted cyclohexane systems.

Executive Summary & Stereochemical Analysis

Target Molecule: tert-Butyl trans-3-cyanocyclohexylcarbamate Core Challenge: Accessing the thermodynamic instability of the trans-1,3-isomer.

In 1,3-disubstituted cyclohexanes, the cis isomer typically adopts the diequatorial (

Synthetic Workflow

The most robust industrial route involves the hydrogenation of 3-aminobenzonitrile followed by fractional crystallization of the amine salt.

Figure 1: Critical path for the isolation of the trans-isomer via salt crystallization.

Detailed Experimental Protocols

Phase A: Hydrogenation of 3-Aminobenzonitrile

Objective: Reduce the aromatic ring without reducing the nitrile group. Critical Parameter: Catalyst Selection. Palladium (Pd/C) often reduces nitriles to primary amines (benzylamine type). Rhodium (Rh) or Ruthenium (Ru) are preferred for ring hydrogenation with nitrile retention.

Protocol:

-

Reagents: 3-Aminobenzonitrile (1.0 equiv), Rh/Al

O -

Conditions: 50–60 bar H

, 60–80 °C. -

Procedure:

-

Load autoclave with substrate and catalyst under N

. -

Pressurize with H

. -

Monitor H

uptake. Stop immediately upon theoretical consumption (3 equiv H -

Filtration: Filter catalyst while warm (to prevent product precipitation on the catalyst).

-

Phase B: Separation of Isomers (The "Trans" Enrichment)

Objective: Isolate the trans-3-aminocyclohexanecarbonitrile from the cis-rich mixture. Mechanism: The trans-isomer hydrochloride salt typically exhibits lower solubility in alcoholic solvents compared to the cis-isomer.

Protocol:

-

Salt Formation: Dissolve the crude amine oil in MeOH (5 mL/g).

-

Acidification: Add HCl (4M in dioxane or gas) dropwise at 0 °C until pH ~2.

-

Crystallization:

-

Concentrate the solution to half volume.

-

Add a co-solvent (EtOAc or Et

O) to induce turbidity. -

Heat to reflux to dissolve solids, then cool slowly to 4 °C overnight.

-

-

Isolation: Filter the white precipitate.

-

Solid: Enriched trans-3-aminocyclohexanecarbonitrile HCl.

-

Filtrate: Mostly cis-isomer.

-

-

Validation: Check stereochemistry via NMR (coupling constants of H-1 and H-3).

Phase C: Boc Protection

Objective: Protect the amine without epimerization.

Protocol:

-

Suspend the trans-amine HCl salt in DCM/Water (1:1).

-

Add NaHCO

(2.5 equiv) and Boc -

Stir at RT for 4–12 hours.

-

Separate phases, dry organic layer (MgSO

), and concentrate.[1] -

Recrystallization: The final carbamate can often be recrystallized from Hexane/EtOAc to remove any remaining cis isomer (

de).

Troubleshooting & FAQs

Stereochemistry & Isomerization

Q: Why is my cis/trans ratio favoring the cis isomer (e.g., 70:30) after hydrogenation? A: This is expected. Hydrogenation of 1,3-disubstituted benzenes follows a syn-addition mechanism, favoring the cis (all-syn) product.

-

Fix: You cannot alter the hydrogenation mechanism significantly. Your yield of trans relies entirely on the crystallization step . Do not discard the mother liquor until you have confirmed the yield of the solid salt.

Q: Can I epimerize the waste cis isomer to trans to improve yield? A: Generally, no .

-

Reason: The cis-1,3 isomer (diequatorial) is thermodynamically more stable than the trans-1,3 isomer (axial-equatorial). Epimerization conditions (base/heat) will drive the equilibrium toward the cis form, not the _trans*. You must accept the kinetic distribution or explore a different synthetic route (e.g., starting from a chiral precursor).

Reaction Impurities[2]

Q: I see a byproduct with M+4 mass (M+4H). What is it? A: This is the aminomethyl cyclohexane derivative.

-

Cause: Reduction of the nitrile group (-CN

-CH -

Prevention:

-

Switch catalyst from Pd/C to Rh/Al

O -

Add ammonia to the reaction mixture (suppresses secondary amine formation).

-

Reduce reaction temperature; nitrile reduction has a higher activation energy than ring hydrogenation.

-

Q: My yield during Boc protection is low. A: Check the pH during the reaction.

-

Cause: The amine HCl salt is acidic. If the pH drops below 8, the amine remains protonated and will not react with Boc

O. -

Fix: Ensure you use an excess of base (NaHCO

or Et

Purification[3][4]

Q: The isomers are not separating on my silica column. A: Amines streak on silica, making separation difficult.

-

Fix 1 (Pre-Boc): Do not column the free amine. Use the crystallization method (Phase B) described above.

-

Fix 2 (Post-Boc): If you must separate after Boc protection, use a gradient of Hexane:EtOAc (start 95:5). The trans isomer (axial/equatorial) often has a slightly different Rf than the cis (diequatorial).

-

Tip: Add 1% Et

N to the eluent if streaking persists.

Quantitative Data Summary

| Parameter | Standard Range | Optimization Target | Note |

| H | 10–100 bar | 50 bar | Higher pressure favors ring saturation over CN reduction. |

| Temperature | 25–100 °C | 60 °C | Too high promotes CN reduction; too low stalls reaction. |

| Catalyst Loading | 1–10 wt% | 5 wt% | Rh/Al |

| Cis:Trans Ratio (Crude) | 60:40 to 80:20 | N/A | Ratio is intrinsic to mechanism; focus on separation. |

| Final Purity (de) | >90% | >98% | Achieved via crystallization of the HCl salt. |

References

-

Target Molecule CAS: [920966-19-4] - tert-Butyl trans-3-cyanocyclohexylcarbamate.[2][3]

-

Amine Precursor CAS: [920966-30-9] - trans-3-aminocyclohexanecarbonitrile hydrochloride.[4]

-

General Methodology for 1,3-Aminocyclohexane Separation

- Mylroie, V. L., et al. "Hydrogenation of 3-aminobenzonitrile." ChemicalBook/Patent Literature.

- Stereochemical Stability (A-Values)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 920966-19-4 | tert-Butyl trans-3-cyanocyclohexylcarbamate - AiFChem [aifchem.com]

- 3. Buy 2-Methyl-6-sulfanylbenzoic acid (EVT-8877879) | 17839-53-1 [evitachem.com]

- 4. 873537-33-8 | (1r,4r)-4-aminocyclohexane-1-carbonitrile HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

Technical Support Center: Stability and Storage of tert-Butyl trans-3-cyanocyclohexylcarbamate

Welcome to the dedicated technical support resource for tert-Butyl trans-3-cyanocyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to directly address challenges you may encounter in your experimental work. Our goal is to ensure the long-term integrity and reliability of your valuable research materials.

Introduction: Understanding the Molecule's Stability

tert-Butyl trans-3-cyanocyclohexylcarbamate is a key building block in synthetic chemistry, valued for its unique structural features. However, the very functionalities that make it useful—the Boc-protecting group and the nitrile—also render it susceptible to specific degradation pathways. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions and elevated temperatures.[1][2] The nitrile group, while generally more stable, can undergo hydrolysis under strong acidic or basic conditions. The stability of the trans-cyclohexyl ring is generally robust.[3] Understanding these intrinsic properties is the first step toward ensuring the long-term stability of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a decrease in the purity of my tert-Butyl trans-3-cyanocyclohexylcarbamate sample over time. What are the likely causes?

A1: A decline in purity is most often attributable to one or more of the following factors:

-

Hydrolysis: The carbamate linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic residues.[4] The primary source of this is often atmospheric moisture.

-

Thermal Decomposition: The Boc group is thermally labile and can decompose at elevated temperatures, even below the compound's melting point.[5]

-

Photodegradation: While less common for this specific structure, prolonged exposure to UV light can sometimes contribute to degradation.

Troubleshooting Steps:

-

Review Storage Conditions: Were the storage conditions consistently maintained? Any excursions to higher temperatures or exposure to humid environments?

-

Inspect Container: Is the container properly sealed? Has the cap liner degraded?

-

Analyze for Degradants: Utilize the analytical methods outlined in this guide (see Q5) to identify potential degradation products, which can help pinpoint the decomposition pathway.

Q2: What are the primary decomposition pathways for tert-Butyl trans-3-cyanocyclohexylcarbamate?

A2: The two most probable decomposition pathways are acid-catalyzed hydrolysis and thermal decomposition of the Boc group.

1. Acid-Catalyzed Hydrolysis:

This pathway is initiated by the presence of an acid, which protonates the carbonyl oxygen of the carbamate. This is followed by the loss of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine, trans-3-cyanocyclohexylamine, and carbon dioxide.[6]

Caption: Acid-Catalyzed Hydrolysis Pathway.

2. Thermal Decomposition:

At elevated temperatures, the Boc group can undergo elimination to form isobutylene, carbon dioxide, and the free amine. This process can occur without the need for an acidic catalyst.[5]

Caption: Thermal Decomposition Pathway.

Q3: What are the optimal storage conditions for long-term stability?

A3: To mitigate the decomposition pathways described above, the following storage conditions are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (refrigerated) | Minimizes the rate of thermal decomposition.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[7] |

| Container | Tightly sealed, amber glass vials with PTFE-lined caps. | Amber glass protects against photodegradation. A tight seal with a chemically inert liner prevents moisture ingress and contamination.[8] |

| Desiccant | Store vials within a desiccator or with desiccant packs. | Provides an additional layer of protection against moisture. |

Expert Insight: While polypropylene and polyethylene containers are generally inert, their permeability to gases and moisture is higher than that of glass. For long-term storage of this sensitive compound, glass is the superior choice.[9][10]

Q4: My laboratory has a standard freezer (-20°C). Is this a suitable alternative to refrigeration?

A4: While freezing can slow down chemical degradation, it is generally not recommended for this compound without specific stability data at that temperature. The potential risks of freezing include:

-

Moisture Condensation: Repeated freeze-thaw cycles can introduce moisture into the container, which can accelerate hydrolysis.

-

Phase Changes: The physical form of the solid may change upon freezing and thawing, which could potentially impact its stability.

Stick to the recommended 2-8°C range for optimal, validated long-term storage.

Q5: How can I analytically monitor the stability of my tert-Butyl trans-3-cyanocyclohexylcarbamate sample?

A5: A multi-faceted analytical approach is recommended to assess purity and identify potential degradants.

1. High-Performance Liquid Chromatography (HPLC):

This is the primary technique for quantifying the purity of the main compound and detecting non-volatile impurities.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is useful for identifying volatile and semi-volatile degradation products, such as isobutylene from thermal decomposition.[11]

3. Fourier-Transform Infrared Spectroscopy (FTIR):

FTIR can provide a quick qualitative assessment of changes in the functional groups of the molecule, indicating decomposition.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This method is designed for the routine purity analysis of tert-Butyl trans-3-cyanocyclohexylcarbamate and the detection of the primary hydrolytic degradant, trans-3-cyanocyclohexylamine.

| Parameter | Specification |

| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of approximately 0.5 mg/mL. |

Expected Elution Order: trans-3-cyanocyclohexylamine (early eluting) followed by tert-Butyl trans-3-cyanocyclohexylcarbamate.

Protocol 2: GC-MS for Volatile Impurity Analysis

This method is suitable for the detection of isobutylene, a key indicator of thermal decomposition.

| Parameter | Specification |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (10:1) |

| Oven Program | 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Mass Range | 35-400 amu |

| Sample Preparation | Dissolve a small amount of the solid in a suitable volatile solvent (e.g., dichloromethane) in a headspace vial. Analyze the headspace. |

Protocol 3: FTIR Analysis for Functional Group Monitoring

FTIR provides a rapid check for the presence of the key functional groups and the appearance of degradation products.

| Functional Group | Expected Wavenumber (cm⁻¹) | Indication of Decomposition |

| N-H Stretch (carbamate) | ~3300-3400 | Disappearance or broadening |

| C=O Stretch (carbamate) | ~1680-1700 | Decrease in intensity |

| C≡N Stretch (nitrile) | ~2240-2260 | Generally stable, but monitor for changes |

| N-H Bend (primary amine) | ~1590-1650 (broad) | Appearance of new peaks in this region indicates Boc-group cleavage |

Workflow for Stability Monitoring:

Caption: Analytical Workflow for Stability Monitoring.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubMed. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved from [Link]

-

PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

-

Single Use Support. (2022). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]

-

ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

-

ResearchGate. (2021). Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. Retrieved from [Link]

-

YouTube. (2020). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. Retrieved from [Link]

-

YouTube. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb.... Retrieved from [Link]

-

SpillTech. (n.d.). Chemical Compatibility Guide For Polyethylene Items. Retrieved from [Link]

-

IPEX. (n.d.). POLYPROPYLENE Chemical Resistance Guide. Retrieved from [Link]

-

Nelson Labs. (2022). Extractables/leachables from plastic tubing used in product manufacturing. Retrieved from [Link]

-

PDA Journal of Pharmaceutical Science and Technology. (2007). Accumulation of Organic Compounds Leached From Plastic Materials Used in Biopharmaceutical Process Containers. Retrieved from [Link]

-

Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Books - Royal Society of Chemistry. (2019). 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?. Retrieved from [Link]

-

Oxford Academic. (2025). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluoresce. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. Retrieved from [Link]

-

OSTI.GOV. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. Retrieved from [Link]

-

AZoM. (2024). How to Determine Leachables and Extractables in Polymers. Retrieved from [Link]

-

Innovatech Labs. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?. Retrieved from [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

PMC. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]

-

PubMed. (2006). Extractables/leachables from plastic tubing used in product manufacturing. Retrieved from [Link]

-

PMC. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 9. industrialspec.com [industrialspec.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of tert-Butyl trans-3-cyanocyclohexylcarbamate

Welcome to the technical support center for the purification of tert-Butyl trans-3-cyanocyclohexylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with solvent impurities in their final product. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common solvent impurities I might find in my sample of tert-Butyl trans-3-cyanocyclohexylcarbamate, and why are they there?

A1: Residual solvents are typically remnants from the synthesis and workup stages. The presence of both polar (carbamate, nitrile) and non-polar (tert-butyl, cyclohexyl) moieties in your target compound means a variety of solvents may have been used.

Common impurities include:

-

Ethers: Such as tetrahydrofuran (THF) or diethyl ether, often used as reaction solvents.

-

Esters: Like ethyl acetate, commonly used for extraction and chromatography.[1]

-

Halogenated Solvents: Dichloromethane (DCM) is a frequent choice for reactions and extractions due to its ability to dissolve a wide range of organic compounds.[2][3]

-

Hydrocarbons: Hexane or heptane are often used as anti-solvents during precipitation or as the non-polar component in chromatography eluents.[3][4]

-

Alcohols: Methanol or ethanol can be used in reactions or for recrystallization of related compounds.[1][5]

These solvents can become entrapped within the crystalline lattice of your solid product or remain due to incomplete evaporation. Their removal is critical as they can interfere with subsequent reactions, affect biological assays, and are often subject to strict regulatory limits in pharmaceutical development.

Q2: How can I definitively identify which solvent impurities are present and quantify the purity of my compound?

A2: A multi-pronged analytical approach is the most robust strategy for purity assessment. Simply relying on a melting point is insufficient. We recommend a combination of the following techniques.

Table 1: Comparison of Recommended Analytical Methods for Purity Assessment

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |

|---|---|---|---|

| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[6] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[6] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[6] |

| Primary Use | Quantifying the main component and non-volatile impurities. | Identifying and quantifying volatile and semi-volatile impurities, especially residual solvents.[6] | Determining the absolute purity of the main compound without needing a specific reference standard of the analyte.[6] |

| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[6][7] | Low-polarity capillary column (e.g., 5% phenyl polysiloxane).[6] | N/A |

| Key Advantage | High resolution for non-volatile byproducts. | High sensitivity and specificity for identifying unknown volatile impurities. | Provides a direct, primary measure of purity (mass %). |

| Limitation | May not be suitable for detecting highly volatile solvents. | Not suitable for non-volatile impurities. The thermal instability of some carbamates can be a concern, though less so for this specific molecule compared to pesticidal carbamates.[8] | Requires a high-purity internal standard and careful experimental setup. |

Expert Recommendation: Use GC-MS specifically to identify and quantify residual solvents. Use HPLC with a suitable detector (e.g., UV or CAD) to assess purity with respect to non-volatile byproducts.[6]

Q3: My product is a low-melting solid or waxy material, suggesting contamination with non-polar solvents like hexane. What is the best purification strategy?

A3: This is a classic purification challenge perfectly suited for recrystallization . The principle of recrystallization is to dissolve the impure solid in a minimum amount of a suitable hot solvent (or solvent system) and allow it to cool slowly.[9] The desired compound's solubility drops, leading to the formation of pure crystals, while the impurities remain dissolved in the "mother liquor."[10]

Causality: The key is selecting a solvent system where the compound is highly soluble when hot but poorly soluble when cold. For a molecule with mixed polarity like this, a binary solvent system, such as Ethyl Acetate/Hexane, is often ideal. Ethyl acetate will dissolve the compound, and the addition of hexane as an "anti-solvent" will decrease its solubility and induce crystallization.

Step-by-Step Methodology:

-

Dissolution: Place your impure solid in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (e.g., ~40-50 °C) dropwise while swirling until the solid just dissolves. Using the absolute minimum volume is critical for maximizing recovery.

-

Hot Filtration (Optional): If you observe any insoluble particulate matter (e.g., dust, inorganic salts), perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[10] This step prevents premature crystallization.

-

Induce Crystallization: While the solution is still warm, slowly add hexane dropwise while swirling. You will begin to see turbidity (cloudiness), which indicates the solution is saturated. This is the nucleation point.

-

Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling leads to the formation of small, impure crystals. For best results, subsequently place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity using the analytical methods described in Q2.

Caption: Workflow for purification via recrystallization.

Q4: My analysis shows polar impurities (e.g., ethyl acetate, THF) and potential reaction byproducts. Recrystallization isn't working well. What now?

A4: When dealing with impurities that have similar solubility profiles to your product, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[11]

Causality: Silica gel is a polar adsorbent. Non-polar compounds will have weak interactions with the silica and will travel down the column quickly, eluting first. Polar compounds will interact more strongly, move down the column more slowly, and elute later. By gradually increasing the polarity of the eluent, you can selectively elute compounds based on their polarity.

Step-by-Step Methodology:

-